(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid
CAS No.:
Cat. No.: VC13630342
Molecular Formula: C13H13BO3
Molecular Weight: 228.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BO3 |
|---|---|
| Molecular Weight | 228.05 g/mol |
| IUPAC Name | (3-methoxy-5-phenylphenyl)boronic acid |
| Standard InChI | InChI=1S/C13H13BO3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
| Standard InChI Key | SGVHSYLGKIJLFM-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)OC)C2=CC=CC=C2)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1)OC)C2=CC=CC=C2)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The molecular formula of (5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid is C₁₃H₁₃BO₃, with a molar mass of 228.05 g/mol. Key physicochemical properties can be inferred from structurally similar boronic acids. For example, the density of analogous compounds, such as (5-chloro-6-methoxy-3-pyridinyl)boronic acid, is approximately 1.40 g/cm³ , while the predicted boiling point for related arylboronic acids ranges between 337–350°C . The compound’s pKa is estimated to be 6.27±0.11 , consistent with the weakly acidic nature of boronic acids, which facilitates their reactivity in Suzuki-Miyaura couplings.
Crystallographic and Stereochemical Features
Crystal structures of related boronic acids, such as 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveal triclinic symmetry (P1̄ space group) with lattice parameters a = 6.5459(3) Å, b = 11.2565(5) Å, and c = 11.8529(5) Å . The boronic acid group typically adopts a trigonal planar geometry, enabling coordination with transition metals in catalytic cycles.
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of biphenyl boronic acids often relies on Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For instance, the synthesis of 5-(methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl-3-boronic acid employs palladium acetate and tricyclohexylphosphonium tetrafluoroborate as catalysts, with glycol dimethyl ether as a solvent . Reaction conditions (75–85°C, inert atmosphere) and stoichiometric ratios are critical for achieving yields exceeding 74% .
Functional Group Compatibility
The methoxy group in (5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid introduces steric and electronic effects that influence reactivity. Electron-donating groups like methoxy enhance the stability of the boronic acid but may slow coupling rates due to increased steric hindrance. Optimization strategies include adjusting ligand systems (e.g., bulky phosphines) or using microwave-assisted heating to accelerate reactions .
Applications in Medicinal Chemistry
Bromodomain and Extra-Terminal (BET) Protein Inhibition
Boronic acid derivatives have shown promise as BET inhibitors, which target epigenetic regulators involved in cancer. For example, tricyclic pyridoindole-based compounds exhibit nanomolar affinities for BRD4 bromodomains and inhibit leukemia cell proliferation . The biphenyl scaffold of (5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid could similarly engage the "WPF pocket" of BET proteins, leveraging π-π interactions and hydrogen bonding .
Antibacterial and Antifungal Activity
Arylboronic acids demonstrate broad-spectrum antimicrobial activity. The boronic acid moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the biphenyl system enhances membrane permeability . Structure-activity relationship (SAR) studies suggest that methoxy substituents improve pharmacokinetic properties by modulating solubility and metabolic stability .
Industrial and Material Science Applications
Polymer Synthesis and Functionalization
Boronic acids serve as monomers in synthesizing boronate ester-linked polymers, which exhibit stimuli-responsive behavior. The biphenyl moiety in (5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid could enhance thermal stability and optical properties, making it suitable for organic light-emitting diodes (OLEDs) or sensors .
Catalysis and Ligand Design
In asymmetric catalysis, chiral boronic acids act as ligands for transition metals. The rigid biphenyl framework of this compound could facilitate enantioselective transformations, such as hydroborations or allylic alkylations .
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